3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine
Description
3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine is a purine derivative characterized by a 4-nitrobenzyl substituent at the N3 position of the purine core. The compound’s structure combines the electron-withdrawing nitro group with the aromatic benzyl moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
75347-16-9 |
|---|---|
Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-10)17(7-16-11)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7,13H,5H2,(H,14,15) |
InChI Key |
YIHVYNKWFXPAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N)C3=C2N=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-3H-purin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by coupling with purine derivatives. For instance, the nitration of benzyl cyanide can be achieved using nitric acid under controlled conditions to introduce the nitro group . This intermediate can then be coupled with a purine derivative through a series of reactions involving reduction and substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its purine structure and nitrophenyl group. Key reactions include:
1.1 Electrophilic Substitution
-
The nitro group on the phenyl ring activates the aromatic system for electrophilic substitution, facilitating reactions such as alkylation or acylation under mild conditions .
-
The purine core’s nitrogen atoms enable participation in nucleophilic substitution reactions, particularly at positions adjacent to the nitrophenyl substituent .
1.2 Alkylation and Coupling Reactions
-
N-Alkylation : The primary amine at the 6-position undergoes alkylation with tosyl derivatives or activated esters. For example, coupling with 5′-amino-2′,3′-isopropylidene adenosine yields dinucleoside analogs under controlled conditions .
-
Reductive Amination : This reaction is used to synthesize derivatives with extended side chains, such as dinucleosides 15 and 16 , employing reagents like sodium triacetoxyborohydride .
1.3 Deprotection and Functionalization
-
Acidic or basic conditions facilitate the removal of protective groups (e.g., tert-butyl esters, isopropylidene groups), enabling further functionalization .
-
Fluorescence-based labeling (e.g., Fmoc-protected groups) is employed for biological assays, requiring precise deprotection steps .
Table 1: Key Reactions and Conditions
Table 2: Biological Activity Trends
| Purine Substitution | Receptor Affinity (Ki, nM) | Selectivity (A3 vs. A1/A2A) | Source |
|---|---|---|---|
| 4-Methoxyphenyl-urea | 9–107 nM | High | |
| Piperidinyl groups | 0.2–0.9 nM | CB1 selectivity |
Scientific Research Applications
3-(4-Nitrobenzyl)-3H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-3H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine moiety can bind to nucleic acids or proteins, affecting their function and activity .
Comparison with Similar Compounds
Substituent Variations at the N3 Position
3-Methyl-3H-purin-6-amine ()
- Structure : A methyl group replaces the 4-nitrobenzyl substituent.
- Molecular Weight : 149.16 g/mol (C6H7N5), significantly lower than the target compound.
3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3H-purin-6-amine ()
- Structure : A thiazole-containing substituent introduces heterocyclic diversity.
- Properties : The thiazole ring may improve bioavailability through hydrogen bonding interactions. The sulfur atom could enhance binding to metal ions in biological targets.
- Molecular Formula : C10H10N6S.
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine ()
- Structure : An isopentenyl group (unsaturated alkyl chain) at N4.
- Biological Relevance: This compound, also known as N6-isopentenyladenine, is a cytokinin plant hormone, highlighting the role of purin-6-amine derivatives in regulating plant growth .
Functional Group Modifications on the Purine Core
2-Chloro-N-(3-methoxyphenyl)-3H-purin-6-amine ()
- Structure : A chlorine atom at C2 and a 3-methoxyphenyl group at N5.
- Properties : The electron-withdrawing chlorine increases electrophilicity at C2, while the methoxy group enhances lipophilicity.
- Molecular Weight : 275.70 g/mol (C12H10ClN5O) .
6-[(4-Nitrophenyl)methylsulfanyl]-5H-purin-2-amine ()
- Structure : A sulfanyl (-S-) linker between the 4-nitrobenzyl group and the purine.
- Properties: The sulfur atom may increase susceptibility to oxidation but improve membrane permeability.
Pharmacological and Toxicological Considerations
- Nitro Group Impact : The 4-nitrobenzyl group in the target compound likely contributes to toxicity, as seen in related nitro-containing compounds like 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea (pyriminil), classified as highly toxic .
- Chloro vs. Nitro : Chlorinated analogs (e.g., 2-chloro derivatives in ) may exhibit different selectivity profiles due to reduced electron withdrawal compared to nitro groups.
Data Table: Key Structural Analogs
*Calculated based on structural similarity.
Biological Activity
3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine, also known as 1H-purin-6-amine, N-((4-nitrophenyl)methyl), is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which is often associated with various pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 244.25 g/mol
- CAS Number : 88158-16-1
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For example, its nitrophenyl moiety may facilitate interactions with kinases and other enzymes involved in cellular signaling .
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .
Anticancer Activity
Research indicates that derivatives containing nitrophenyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in leukemia and solid tumor cells at micromolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| KG-1 (Leukemia) | 5.0 |
| HeLa (Cervical Cancer) | 8.2 |
| MCF7 (Breast Cancer) | 7.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound against multiple cancer cell lines, revealing a dose-dependent response leading to significant cell death compared to control groups .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi, demonstrating its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
